2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
Research into the chemistry of benzimidazole derivatives, including compounds like 2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid, reveals a diverse array of chemical behaviors and properties. Studies have detailed the synthesis, structural characteristics, and potential for forming various complex compounds. These compounds exhibit a range of properties, including spectroscopic characteristics, structural diversity, magnetic properties, and potential biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological Activities
The biological activities of benzimidazole derivatives have been extensively explored, demonstrating a wide range of pharmacological potentials. For example, derivatives have been identified with significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often closely related to the compound's specific structure, suggesting that modifications could enhance their biological effectiveness (Godlewska-Żyłkiewicz et al., 2020). Moreover, benzimidazole derivatives have been shown to possess anticancer properties, targeting various cancer mechanisms and showing promise as therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Optoelectronic Applications
Research into quinazolines, a related group of compounds, has highlighted their potential in optoelectronic applications. These studies have demonstrated the value of incorporating benzimidazole derivatives into π-extended conjugated systems for the development of novel optoelectronic materials. Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Impact
Understanding the environmental behavior of carboxylic acids, including benzimidazole derivatives, is crucial for evaluating their potential impact. Studies have shown that these compounds, while biodegradable, can become inhibitory to microbes at concentrations below the desired yield and titer in biorenewable production processes. This insight is critical for developing strategies to mitigate their inhibitory effects and enhance the sustainability of their use in various applications (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)11-4-2-3-9(7-11)14-17-12-6-5-10(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMJRRAMNMAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587639 | |
Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-10-6 | |
Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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